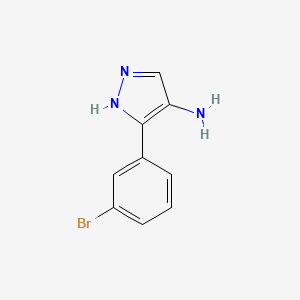

3-(3-溴苯基)-1H-吡唑-4-胺

描述

3-(3-bromophenyl)-1H-pyrazol-4-amine, also known as 3-bromophenylpyrazolamine, is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a member of the pyrazolamine family, which consists of compounds that contain an amine group and a pyrazole ring. 3-bromophenylpyrazolamine is of particular interest due to its unique properties, such as its high solubility in water and its ability to form complexes with metals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research involving 3-bromophenylpyrazolamine.

科学研究应用

合成和结构分析

- Ö. Tamer等人(2016年)的研究专注于合成和分析一种密切相关化合物的分子结构,即4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺。这项研究揭示了类似化合物的稳定性和分子内电荷转移,暗示了在非线性光学性质(Ö. Tamer et al., 2016)方面的潜在应用。

化学合成技术

- S. P. Veettil和K. Haridas(2010年)合成了涉及3-(4-溴苯基)-1H-吡唑-4-胺的化合物,展示了化学合成中的先进技术,并突显了创造复杂分子结构的潜力(S. P. Veettil & K. Haridas, 2010)。

抗菌应用

- H. A. El‐Wahab等人(2015年)进行的研究探讨了与3-(3-溴苯基)-1H-吡唑-4-胺相关的化合物的抗菌性能。这项研究强调了这些化合物在增强聚氨酯清漆和印刷油墨的抗菌效果方面的潜力(H. A. El‐Wahab等人,2015年)。

抗癌活性

- Aladdin M. Srour等人(2018年)对1,3,4-三取代吡唑衍生物的研究,与3-(3-溴苯基)-1H-吡唑-4-胺相关,揭示了对各种人类癌细胞系的显著抗癌活性。这表明这类化合物在开发新的癌症治疗方法(Aladdin M. Srour et al., 2018)方面的潜力。

用于传感和成像的荧光性质

- M. Ibrahim等人(2016年)对与所讨论化合物密切相关的吡唑啉衍生物进行了研究,检查了它们的荧光性质。这些发现指向了在传感和成像技术(M. Ibrahim et al., 2016)方面的应用。

催化和化学反应

- A. Togni等人(1996年)的研究涉及使用手性二茂铁吡唑配体,与3-(3-溴苯基)-1H-吡唑-4-胺相关,在钯催化的不对称烯丙基胺化反应中的作用。这展示了这类化合物在催化和促进特定化学反应(A. Togni et al., 1996)方面的作用。

抗菌性能

- C. Feng等人(2018年)的研究侧重于合成和抗菌活性的吡唑席夫碱,其中包括与3-(3-溴苯基)-1H-吡唑-4-胺类似的结构。这些化合物表现出作为抗菌剂的潜力(C. Feng et al., 2018)。

作用机制

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

Similar compounds have been noted for their biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

A related compound, a pyrazoline derivative, was found to have a confirmed nontoxic acetylcholinesterase inhibitory effect .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWAJOCDHZIWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

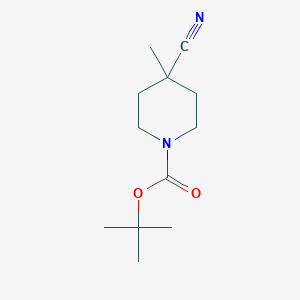

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1372431.png)

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)

![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)